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molecular formula C9H7N3 B177285 5-amino-1H-indole-7-carbonitrile CAS No. 196205-12-6

5-amino-1H-indole-7-carbonitrile

Cat. No. B177285
M. Wt: 157.17 g/mol
InChI Key: CTSQWJSRMOOUNW-UHFFFAOYSA-N
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Patent
US06303643B1

Procedure details

A solution of 7-cyano-5-nitroindole (1.5 g, 8.2 mmol), hydrazine (1.0 mL, 31.2 mmol) and 10% Pd/C (20 mg) in 30 mL of MeOH was stirred at reflux for 2 h. The reaction mixture was filtered and concentrated in vacuo to provide 1.3 g (>95%) of the amine.
Name
7-cyano-5-nitroindole
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([N+:12]([O-])=O)[CH:6]=[C:7]2[C:11]=1[NH:10][CH:9]=[CH:8]2)#[N:2].NN>CO.[Pd]>[C:1]([C:3]1[CH:4]=[C:5]([NH2:12])[CH:6]=[C:7]2[C:11]=1[NH:10][CH:9]=[CH:8]2)#[N:2]

Inputs

Step One
Name
7-cyano-5-nitroindole
Quantity
1.5 g
Type
reactant
Smiles
C(#N)C=1C=C(C=C2C=CNC12)[N+](=O)[O-]
Name
Quantity
1 mL
Type
reactant
Smiles
NN
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C=C2C=CNC12)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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